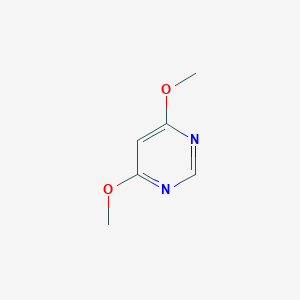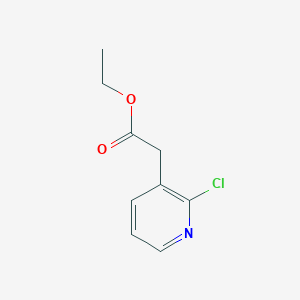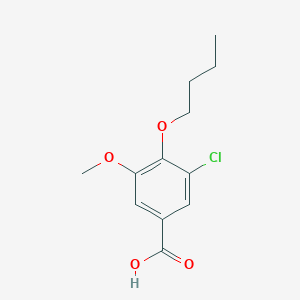
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data .Scientific Research Applications
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of agriculture, where it is used as an antiprotozoal and coccidiostat agent for poultry. It has also been studied for its potential use in the treatment of cancer, bacterial infections, and inflammation.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves the inhibition of mitochondrial respiration in protozoa, leading to the death of the parasite. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. It also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in living organisms.
Future Directions
There are several potential future directions for the use of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one in scientific research. One of the areas of interest is its potential use in the treatment of bacterial infections, where it has shown promising results. It may also be used in the development of new anticancer drugs and anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in living organisms.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of scientific research. Its synthesis method is efficient and yields high purity products. This compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves the reaction of 2-chlorobenzoic acid and hydrazine hydrate in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final product. This method is considered to be efficient and yields high purity products.
Safety and Hazards
Properties
IUPAC Name |
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCRXHWRAQVFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326212 |
Source


|
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-77-3 |
Source


|
| Record name | NSC525345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)



![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)



